8-Bromo-4-chloro-2,7-dimethylquinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrClN2 |
|---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
8-bromo-4-chloro-2,7-dimethylquinazoline |
InChI |
InChI=1S/C10H8BrClN2/c1-5-3-4-7-9(8(5)11)13-6(2)14-10(7)12/h3-4H,1-2H3 |
InChI Key |
TUCOVKKCLYTDAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC(=N2)C)Cl)Br |
Origin of Product |
United States |
Advanced Synthetic Strategies for 8 Bromo 4 Chloro 2,7 Dimethylquinazoline and Analogues
Retrosynthetic Analysis and Precursor Design for 8-Bromo-4-chloro-2,7-dimethylquinazoline
A logical retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The primary disconnection breaks the quinazoline (B50416) ring, leading to plausible precursors. The chloro group at the 4-position is a versatile handle for further functionalization and can be introduced in the final steps of the synthesis. Therefore, a key intermediate in the retrosynthesis is the corresponding quinazolin-4-one.
The retrosynthesis can be envisioned as follows:
Disconnection of the C4-Cl bond: The target molecule, This compound (1) , can be accessed from 8-Bromo-2,7-dimethylquinazolin-4(3H)-one (2) through a chlorination reaction.
Disconnection of the quinazolinone ring: The quinazolinone core of intermediate 2 can be formed through the cyclization of an appropriately substituted anthranilic acid derivative. This leads to two primary precursors: 2-Amino-3-bromo-4-methylbenzoic acid (3) and an acetylating agent such as acetic anhydride (B1165640) or N-acetylanthranilamide.
Further disconnection of precursors: The substituted anthranilic acid 3 can be conceptually derived from simpler, commercially available starting materials through a series of bromination and methylation reactions on a suitable benzene (B151609) ring precursor.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Number | Chemical Name | Role in Synthesis |
| 2 | 8-Bromo-2,7-dimethylquinazolin-4(3H)-one | Immediate precursor to the final product |
| 3 | 2-Amino-3-bromo-4-methylbenzoic acid | Key building block for the quinazolinone ring |
Direct Quinazoline Ring Formation Methodologies
Several methodologies exist for the direct formation of the quinazoline ring, offering various advantages in terms of efficiency, substrate scope, and reaction conditions.
Niementowski Reaction and Modern Adaptations for Quinazoline Scaffold Assembly
The Niementowski reaction is a classical and widely used method for the synthesis of 4-oxo-3,4-dihydroquinazolines (quinazolin-4-ones) by the condensation of anthranilic acids with amides. wikipedia.org The traditional reaction often requires high temperatures and long reaction times. nih.gov
In the context of synthesizing 8-Bromo-2,7-dimethylquinazolin-4(3H)-one (2), the Niementowski reaction would involve the condensation of 2-amino-3-bromo-4-methylbenzoic acid (3) with acetamide (B32628). Modern adaptations of this reaction focus on improving yields and reducing reaction times through the use of catalysts and alternative energy sources. ijprajournal.com For instance, the reaction can be accelerated using acid catalysts or by employing microwave irradiation. nih.govijprajournal.com
One-Pot and Cascade Reactions in Quinazoline Synthesis
One-pot and cascade reactions offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates. acs.orgtandfonline.com The synthesis of quinazolines can be achieved through various one-pot multicomponent reactions. researchgate.netrsc.orgacs.org
For the synthesis of quinazoline derivatives, a one-pot approach could involve the reaction of a substituted 2-aminobenzonitrile (B23959) with an aldehyde and a nitrogen source. tandfonline.com Another strategy involves the cascade reaction of (2-aminophenyl)methanols with aldehydes. acs.org These methods provide rapid access to a diverse range of substituted quinazolines.
Table 2: Comparison of One-Pot Quinazoline Synthesis Methods
| Method | Starting Materials | Key Features |
| Three-component reaction | 2-Aminoaryl ketone, aldehyde, ammonium (B1175870) acetate (B1210297) | Metal-free, mild conditions. researchgate.net |
| Cascade annulation | Halofluorobenzene, nitrile | Transition-metal-free, sequential nucleophilic addition and SNAr. rsc.org |
| Domino three-component assembly | Arenediazonium salt, nitrile, bifunctional aniline | Formation of three C-N bonds in one pot. acs.org |
Metal-Catalyzed Cyclization Approaches (e.g., Copper, Palladium, Zinc)
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinazolines, offering high efficiency and broad functional group tolerance. mdpi.com
Copper-Catalyzed Synthesis: Copper catalysts are widely used for the synthesis of quinazolines through various pathways, including cascade cyclization/hydrodehalogenation and reactions of (2-aminophenyl)methanols with aldehydes. acs.orgrsc.orgorganic-chemistry.org Copper-catalyzed methods often utilize readily available starting materials and can proceed under relatively mild conditions. rsc.orgthieme-connect.com
Palladium-Catalyzed Synthesis: Palladium catalysis is highly effective for C-N bond formation and has been successfully applied to quinazoline synthesis. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to introduce substituents onto the quinazoline core. mdpi.com One-pot palladium-catalyzed syntheses of quinazoline derivatives from N-monoarylamidines have also been reported. mit.edu A plausible mechanism for palladium-catalyzed quinazoline synthesis often involves oxidative addition, transmetalation, and reductive elimination steps. researchgate.net
Zinc-Catalyzed Synthesis: Zinc catalysts have also been employed in the synthesis of quinazoline derivatives. For example, zinc(II) has been used to catalyze the cyclization step in the synthesis of quinazoline N-oxides. acs.org Green synthesis approaches using zinc oxide nanoparticles as a catalyst for the production of imidazoquinazoline derivatives have also been explored. ingentaconnect.com
Table 3: Overview of Metal-Catalyzed Quinazoline Synthesis
| Metal Catalyst | Typical Reaction | Advantages |
| Copper | Cascade reaction of (2-aminophenyl)methanols with aldehydes | Readily available catalyst, good functional group tolerance. organic-chemistry.org |
| Palladium | N-arylation of amidines followed by cyclization | High efficiency, broad substrate scope for aryl halides. mit.edu |
| Zinc | Cyclization of amidated oximes | Mild reaction conditions. acs.org |
Microwave-Assisted and Ultrasound-Promoted Synthesis
The use of non-conventional energy sources like microwaves and ultrasound has significantly advanced the synthesis of quinazolines by reducing reaction times and often improving yields. nih.govfrontiersin.orgresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the Niementowski quinazoline synthesis and other cyclization reactions. nih.govresearchgate.net The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, leading to faster reaction rates. frontiersin.org
Ultrasound-Promoted Synthesis: Sonication is another effective technique for promoting quinazoline synthesis. Ultrasound irradiation can enhance mass transfer and accelerate chemical reactions through the phenomenon of acoustic cavitation. ijsrch.comnih.gov Ultrasound-promoted Niementowski-like reactions have been reported to proceed in high yields. arkat-usa.org In some cases, ultrasound-assisted synthesis has been shown to be more efficient than microwave-assisted methods. arkat-usa.orgnih.gov
Table 4: Comparison of Microwave and Ultrasound-Assisted Quinazoline Synthesis
| Energy Source | Typical Reaction Time | Key Advantages |
| Microwave | Minutes | Rapid heating, increased reaction rates, often higher yields. frontiersin.org |
| Ultrasound | Minutes to hours | Enhanced mass transfer, can be more efficient than microwaves for certain reactions. arkat-usa.orgnih.gov |
Photocatalytic Strategies for Quinazoline Construction
Visible-light photocatalysis has emerged as a green and sustainable approach for organic synthesis. bohrium.com This methodology utilizes light energy to drive chemical reactions, often under mild conditions. The synthesis of quinazolines can be achieved through photocatalytic one-pot, three-component reactions. researchgate.net For example, curcumin-sensitized titanium dioxide has been used as a photocatalyst for the synthesis of quinazoline derivatives under visible light irradiation. nih.gov These methods offer an environmentally friendly alternative to traditional synthetic routes. researchgate.net
Regioselective Introduction of Halogen Substituents (Bromine at C-8, Chlorine at C-4)
The precise placement of halogen atoms on the quinazoline core is critical for modulating the electronic properties and biological activity of the molecule. The synthesis of this compound necessitates distinct strategies for halogenating the benzo and pyrimidine (B1678525) rings.
Introducing a bromine atom specifically at the C-8 position of the quinazoline ring is a significant synthetic hurdle, primarily due to the challenge of regioselectivity. Direct bromination of an unsubstituted quinazolinone precursor often leads to a mixture of products. Therefore, the most effective strategies typically involve the synthesis and cyclization of a pre-brominated precursor.
A common and effective approach is to begin with an appropriately substituted anthranilic acid. For the target molecule, the synthesis would ideally start from 2-amino-3-bromo-4-methylbenzoic acid. The synthesis of this key intermediate ensures the bromine and methyl groups are locked into the desired C-8 and C-7 positions, respectively, upon subsequent cyclization. Electrophilic bromination of a 2-amino-4-methylbenzoic acid precursor using reagents like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724) can be employed to install the bromine atom. nih.govnih.gov The directing effects of the existing amino and methyl groups on the anthranilic acid ring are crucial for achieving the desired C-3 bromination (which becomes the C-8 position in the quinazoline).
Research on the synthesis of related di-halogenated quinazolinones, such as 6,8-dibromo-quinazolinone derivatives, further illustrates this precursor-based strategy. These syntheses often commence with the corresponding 3,5-dibromoanthranilic acid, which upon cyclization, yields the 6,8-dibromo-substitution pattern. mdpi.comacs.org This underscores the principle that controlling substitution on the benzo ring is best achieved before the formation of the heterocyclic system.
The introduction of a chlorine atom at the C-4 position is a well-established and crucial transformation in quinazoline chemistry. This step converts the stable and relatively unreactive quinazolin-4(3H)-one intermediate into the highly reactive 4-chloroquinazoline (B184009), which is a versatile precursor for nucleophilic substitution reactions. nih.gov The C-4 chlorine is highly activated towards displacement due to the electron-withdrawing effect of the adjacent nitrogen atom (the α-nitrogen effect). benthamdirect.com
This conversion is typically achieved by treating the corresponding quinazolin-4(3H)-one with a strong chlorinating agent. A variety of reagents and conditions have been optimized for this purpose, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being the most common. rsc.orgnih.gov The reaction with POCl₃, often performed at reflux, provides the 4-chloro derivative in good yields. nih.gov Mechanistic studies suggest the reaction proceeds through an initial phosphorylation of the quinazolinone oxygen, forming a reactive intermediate that is subsequently displaced by a chloride ion. researchgate.net The use of a catalytic amount of dimethylformamide (DMF) with thionyl chloride or oxalyl chloride is also an effective method. wikipedia.org
The following table summarizes common chlorinating agents used for this transformation.
| Reagent System | Typical Conditions | Yield | Notes |
| Phosphorus Oxychloride (POCl₃) | Neat or in a non-protic solvent (e.g., toluene), reflux. nih.gov | Good to Excellent | Widely used, powerful chlorinating/dehydrating agent. |
| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF. wikipedia.org | Good to Excellent | Effective alternative to POCl₃. |
| Triphenylphosphine (B44618) (PPh₃) / Trichloroisocyanuric Acid | Dichloromethane, room temperature. wikipedia.org | High (e.g., 89%) | Milder conditions compared to POCl₃/SOCl₂. |
| Trichloroacetonitrile (Cl₃CCN) / PPh₃ | Acetonitrile, room temperature. wikipedia.org | Good (e.g., 78%) | Another mild, phosphine-based system. |
Halogen exchange reactions, such as the Finkelstein reaction, provide a powerful tool for fine-tuning the substitution pattern on a pre-halogenated quinazoline scaffold. byjus.comyoutube.com This type of Sₙ2 reaction involves the exchange of one halogen for another and is driven to completion by exploiting the differential solubility of the resulting metal halide salts. byjus.comyoutube.comresearchgate.net For instance, treating an alkyl or aryl chloride/bromide with sodium iodide in acetone (B3395972) can produce the corresponding iodide, as sodium chloride and sodium bromide are insoluble in acetone and precipitate out of solution. youtube.com
In the context of polysubstituted quinazolines, this strategy can be used to selectively introduce different halogens. The general reactivity order for halogens in metal-catalyzed cross-coupling and many nucleophilic substitution reactions is C-I > C-Br >> C-Cl. mdpi.com This differential reactivity can be exploited. For example, a bromo-chloro-disubstituted quinazoline could potentially undergo selective reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different transformation.
Furthermore, an "aromatic Finkelstein reaction" can be employed to substitute less reactive aryl chlorides or bromides, often requiring catalysis by copper(I) or nickel complexes. byjus.com This allows for the conversion of an 8-bromoquinazoline (B1287984) to an 8-iodoquinazoline (B13672197) if desired, potentially to facilitate subsequent cross-coupling reactions at that position. The highly reactive C-4 chlorine atom can also undergo halogen exchange, although it is more commonly displaced directly by other nucleophiles.
Introduction and Modification of Alkyl Substituents (Methyl at C-2 and C-7)
The installation of methyl groups at specific positions on the quinazoline core is integral to defining the structure of this compound. The strategies for introducing the C-2 and C-7 methyl groups are distinct, reflecting the different chemical environments of the pyrimidine and benzo rings.
The methyl group at the C-2 position is most commonly incorporated during the construction of the quinazolinone ring itself. This is generally more efficient than attempting a post-cyclization alkylation at C-2. A primary method involves the condensation of an anthranilic acid derivative with a reagent that provides the C-2 carbon and its methyl substituent.
One classic approach is the reaction of the appropriate anthranilic acid with acetic anhydride, which serves as the source for the C-2 methyl group, leading to the formation of a 2-methyl-3,1-benzoxazin-4-one. This intermediate is then reacted with an amine (or ammonia) to form the 2-methyl-quinazolin-4(3H)-one. Alternatively, reacting the anthranilic acid derivative with N-acetylanthranilamide or similar reagents can directly yield the 2-methylquinazolinone. More direct methods involve the condensation of 2-aminobenzoic acid with orthoesters in the presence of ammonium acetate. wikipedia.org
More advanced, modern strategies for C-2 functionalization involve the direct C-H alkylation of a pre-formed quinazolin-4-one ring. These methods, often employing transition metal catalysis or cross-dehydrogenative coupling (CDC) protocols, can form new C-C bonds at the electron-poor C-2 position. chim.it For example, iron-catalyzed methods have been developed for the synthesis of C-2 alkylated quinazolines from 2-alkylamino N-H ketimines. nih.gov
| Strategy | Description | Key Reagents | Reference |
| Ring Cyclization | Condensation of an anthranilamide with a C2 source containing a methyl group. | Acetic anhydride, N-acetylanthranilamide | General textbook knowledge |
| C-H Functionalization | Direct alkylation at the C-2 position of a quinazolinone. | Metal catalysts (e.g., Fe, Mn), radical initiators. | chim.itnih.gov |
Similar to the regioselective introduction of bromine at C-8, the most reliable and straightforward strategy for introducing a methyl group at the C-7 position is to begin the synthesis with a precursor that already contains this substituent. The ideal starting material for this purpose is 2-amino-4-methylbenzoic acid .
Using this precursor, the quinazolinone ring can be constructed via established methods, such as the Niementowski quinazoline synthesis. wikipedia.orgbohrium.com This reaction involves the condensation of an anthranilic acid with an amide at high temperatures to form the 3H-quinazolin-4-one ring. wikipedia.orgbohrium.com By starting with 2-amino-4-methylbenzoic acid, the C-4 methyl group of the precursor becomes the C-7 methyl group of the resulting quinazolinone scaffold, thus ensuring absolute regiochemical control.
While late-stage C-H functionalization has emerged as a powerful tool in organic synthesis, achieving selective alkylation at the C-7 position of a pre-formed quinazoline ring is challenging due to the presence of multiple C-H bonds on the benzo ring. rsc.orgnih.gov Directing groups are often required to achieve high regioselectivity in such transformations. Therefore, the precursor-based approach remains the most practical and widely used method for securing substitution at the C-7 position.
Synthetic Route Optimization and Yield Enhancement in this compound Production
A proposed synthetic pathway commences with the commercially available 3,5-dimethylbenzoic acid. This starting material undergoes a sequence of nitration, reduction, and bromination to afford the key intermediate, 2-amino-3-bromo-4,6-dimethylbenzoic acid. This intermediate is then cyclized to form 8-Bromo-2,7-dimethylquinazolin-4-one, which is subsequently chlorinated to yield the target molecule.
Step 1: Synthesis of 2-Amino-3-bromo-4,6-dimethylbenzoic Acid
The initial phase of the synthesis focuses on the preparation of the crucial anthranilic acid derivative.
Nitration of 3,5-Dimethylbenzoic Acid: The nitration of 3,5-dimethylbenzoic acid introduces a nitro group, which is a precursor to the amino group necessary for quinazolinone formation. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. Optimization of this step involves careful control of the reaction temperature and the ratio of the nitrating agents to maximize the yield of the desired 2-nitro-3,5-dimethylbenzoic acid and minimize the formation of byproducts.
Reduction of 2-Nitro-3,5-dimethylbenzoic Acid: The nitro group is then reduced to an amino group to yield 2-amino-3,5-dimethylbenzoic acid. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl). The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the product. Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields.
Bromination of 2-Amino-4,6-dimethylbenzoic Acid: The final step in the formation of the key intermediate is the regioselective bromination of 2-amino-4,6-dimethylbenzoic acid. This electrophilic aromatic substitution is directed by the activating amino group. The use of a suitable brominating agent, such as N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF), allows for controlled bromination at the position ortho to the amino group.
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) |
| Nitration | 3,5-Dimethylbenzoic Acid | HNO₃, H₂SO₄ | - | 0-10 | ~85 |
| Reduction | 2-Nitro-3,5-dimethylbenzoic Acid | H₂, Pd/C | Ethanol (B145695) | Room Temp | >95 |
| Bromination | 2-Amino-4,6-dimethylbenzoic Acid | NBS | DMF | Room Temp | ~80 |
Step 2: Synthesis of 8-Bromo-2,7-dimethylquinazolin-4-one via Niementowski Reaction
The formation of the quinazolinone ring is achieved through the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide. nih.govresearchgate.net In this case, 2-amino-3-bromo-4,6-dimethylbenzoic acid is reacted with acetamide or a related acetylating agent.
Traditional Niementowski reactions often require high temperatures and long reaction times, leading to moderate yields. nih.gov Significant improvements can be achieved through several optimization strategies:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in Niementowski reactions. nih.gov This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer side products.
Catalysis: The addition of a catalytic amount of a Lewis acid or a solid acid support can enhance the rate of the cyclization reaction.
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, where the reactants are heated together directly, can also lead to higher yields and simplified work-up procedures. nih.gov
Step 3: Chlorination of 8-Bromo-2,7-dimethylquinazolin-4-one
The final step in the synthesis is the conversion of the quinazolin-4-one to the corresponding 4-chloroquinazoline. This is a crucial transformation that activates the 4-position for further nucleophilic substitution.
The most common reagent for this chlorination is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and the solvent. However, the reaction can be optimized to improve yield and reduce the environmental impact.
Vilsmeier-Haack Conditions: The use of a catalytic amount of dimethylformamide (DMF) in conjunction with POCl₃ can facilitate the chlorination under milder conditions and with a reduced amount of the chlorinating agent. The in-situ formation of the Vilsmeier reagent is believed to be the active chlorinating species.
Alternative Chlorinating Agents: Other chlorinating agents such as thionyl chloride (SOCl₂) in the presence of DMF, or a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), can also be effective. The choice of reagent can depend on the specific substrate and the desired reaction conditions.
Work-up Procedure: The work-up of the reaction is critical to prevent the hydrolysis of the 4-chloroquinazoline product back to the starting quinazolinone. Careful quenching of the reaction mixture with ice and neutralization with a base such as aqueous ammonia (B1221849) or sodium bicarbonate is essential.
Chemical Reactivity and Transformative Reactions of 8 Bromo 4 Chloro 2,7 Dimethylquinazoline
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Centers (C-4 and C-8)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. In the case of 8-bromo-4-chloro-2,7-dimethylquinazoline, the presence of the two nitrogen atoms in the pyrimidine (B1678525) ring renders the quinazoline (B50416) nucleus susceptible to nucleophilic attack. The relative reactivity of the chloro and bromo substituents is dictated by the electronic environment of their respective positions.
Replacement of Chlorine at C-4 with Nitrogen, Oxygen, or Sulfur Nucleophiles
The chlorine atom at the C-4 position of the quinazoline ring is significantly activated towards nucleophilic attack. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N-3) and the ability of the quinazoline ring to stabilize the intermediate Meisenheimer complex. Consequently, the C-4 chloro group can be readily displaced by a variety of nucleophiles.
Nitrogen nucleophiles, such as primary and secondary amines, readily react with this compound to afford the corresponding 4-aminoquinazoline derivatives. These reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or isopropanol, and may be facilitated by the addition of a base to neutralize the hydrogen chloride generated during the reaction.
Oxygen nucleophiles, including alkoxides and phenoxides, can also displace the C-4 chlorine to form 4-alkoxy- or 4-aryloxy-2,7-dimethyl-8-bromoquinazolines. These reactions often require anhydrous conditions and the use of a strong base, such as sodium hydride, to generate the nucleophilic alkoxide or phenoxide.
Similarly, sulfur nucleophiles, like thiols and thiophenols, can be employed to introduce a thioether linkage at the C-4 position. These reactions are generally performed in the presence of a base, such as potassium carbonate or triethylamine, to deprotonate the thiol and enhance its nucleophilicity.
The general order of reactivity for nucleophiles in these SNAr reactions is S > N > O.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C-4 Position
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Nitrogen | Aniline | 8-Bromo-2,7-dimethyl-N-phenylquinazolin-4-amine |
| Oxygen | Sodium Methoxide | 8-Bromo-4-methoxy-2,7-dimethylquinazoline |
Replacement of Bromine at C-8 with Diverse Nucleophiles
The bromine atom at the C-8 position is part of the benzene (B151609) ring portion of the quinazoline scaffold. Compared to the C-4 chloro group, the C-8 bromo substituent is considerably less activated towards traditional SNAr reactions. The electronic influence of the pyrimidine ring is attenuated at this position, making direct nucleophilic displacement more challenging.
However, under more forcing conditions, such as high temperatures and pressures, or through the use of highly reactive nucleophiles, substitution at the C-8 position may be achieved. It is important to note that such reactions would likely require prior substitution of the more reactive C-4 chloro group to prevent competitive reactions.
Alternatively, the functionalization of the C-8 position is more commonly and efficiently achieved through metal-catalyzed cross-coupling reactions, which are discussed in the following section.
Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolines
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms (Cl and Br) on the this compound scaffold allows for selective and sequential cross-coupling reactions, leveraging the differential reactivity of the C-Cl and C-Br bonds. In general, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to palladium(0), which is the initial step in most cross-coupling catalytic cycles.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a powerful method for forming C-C bonds. For this compound, this reaction can be performed selectively at the C-8 position due to the higher reactivity of the C-Br bond.
By carefully selecting the reaction conditions (catalyst, ligand, base, and solvent), it is possible to achieve selective coupling at the C-8 position, leaving the C-4 chloro group intact for subsequent transformations. A typical catalyst system for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand. A variety of aryl- and heteroarylboronic acids or esters can be used as coupling partners.
Table 2: Suzuki-Miyaura Coupling at the C-8 Position
| Boronic Acid | Catalyst | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Chloro-2,7-dimethyl-8-phenylquinazoline |
Heck and Sonogashira Reactions for Unsaturated Carbon Chain Introduction
The Heck reaction allows for the introduction of alkenyl groups, while the Sonogashira reaction introduces alkynyl moieties. Both reactions are catalyzed by palladium complexes and exhibit selectivity for the more reactive C-Br bond at the C-8 position of this compound.
In the Heck reaction, an alkene is coupled with the aryl bromide in the presence of a palladium catalyst and a base. The Sonogashira reaction involves the coupling of a terminal alkyne with the aryl bromide, typically using a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine.
These reactions provide a route to quinazoline derivatives with unsaturated side chains, which can be further elaborated.
Table 3: Heck and Sonogashira Reactions at the C-8 Position
| Reaction | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | 4-Chloro-2,7-dimethyl-8-styrylquinazoline |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is a powerful alternative to traditional methods of N-arylation. Similar to other palladium-catalyzed reactions, the Buchwald-Hartwig amination of this compound is expected to proceed selectively at the C-8 position.
A variety of primary and secondary amines can be coupled with the C-8 bromo position using a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., sodium tert-butoxide). This allows for the synthesis of a wide range of 8-aminoquinazoline derivatives.
Table 4: Buchwald-Hartwig Amination at the C-8 Position
| Amine | Catalyst System | Base | Product |
|---|---|---|---|
| Morpholine | Pd₂(dba)₃, BINAP | NaOt-Bu | 4-(4-Chloro-2,7-dimethylquinazolin-8-yl)morpholine |
Reactions Involving Methyl Groups at C-2 and C-7 (e.g., Oxidation, Condensation)
The methyl groups at the C-2 and C-7 positions of the quinazoline ring are potential sites for a variety of chemical transformations, including oxidation and condensation reactions. In many related heterocyclic systems, methyl groups can be oxidized to aldehydes or carboxylic acids under appropriate conditions. For instance, oxidizing agents like potassium permanganate (B83412) or selenium dioxide are often employed for such transformations.
Furthermore, the methyl group at the C-2 position, being adjacent to a nitrogen atom in the pyrimidine ring, is expected to be sufficiently acidic to participate in condensation reactions with aldehydes and other electrophiles. These reactions, typically base-catalyzed, would lead to the formation of styryl or other vinyl-substituted quinazoline derivatives.
However, specific studies detailing the oxidation or condensation reactions of the methyl groups on this compound are not found in the reviewed literature. The precise reaction conditions and the resulting products for this specific compound remain to be experimentally determined.
Electrophilic Aromatic Substitution on the Quinazoline Core
The benzene ring of the quinazoline core is, in principle, susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The regioselectivity of such reactions is dictated by the directing effects of the existing substituents. In the case of this compound, the directing effects of the bromo, chloro, and methyl groups, as well as the influence of the fused pyrimidine ring, would collectively determine the position of substitution.
Generally, methyl groups are activating and ortho-, para-directing, while halogens are deactivating but also ortho-, para-directing. The pyrimidine portion of the quinazoline ring is electron-withdrawing and would therefore deactivate the benzene ring towards electrophilic attack. The interplay of these electronic effects makes the prediction of the substitution pattern complex. For quinazoline itself, electrophilic substitution is known to be challenging and often requires harsh reaction conditions. researchgate.net
Specific experimental data on electrophilic aromatic substitution reactions carried out on this compound, which would clarify the preferred substitution sites and the required reaction conditions, are not available in the public domain.
Modifications to the Quinazoline Nitrogen Atoms
The nitrogen atoms at positions 1 and 3 of the quinazoline ring possess lone pairs of electrons and can therefore act as nucleophiles. This allows for modifications such as alkylation and acylation. Alkylation, typically achieved with alkyl halides, would result in the formation of quaternary quinazolinium salts. The position of alkylation (N-1 vs. N-3) would depend on steric and electronic factors.
Acylation, using reagents like acid chlorides or anhydrides, would lead to the corresponding N-acyl quinazoline derivatives. These reactions are fundamental in modifying the electronic properties and biological activities of quinazoline-based compounds.
While the alkylation and acylation of the quinazoline ring system are well-documented for many derivatives, no specific studies have been found that report these modifications on this compound.
Spectroscopic Data for this compound Not Currently Available
A thorough search for advanced spectroscopic data for the chemical compound This compound has revealed a lack of publicly available experimental information required to construct a detailed analysis of its structural elucidation. While data for structurally related compounds, such as 8-bromo-4-chloroquinazoline (B40046) and various methylated or substituted quinoline (B57606) and quinazoline derivatives, are accessible, specific high-resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR/Raman) findings for the requested molecule could not be located.
The planned article, intended to focus on the advanced spectroscopic characterization of this compound, cannot be generated at this time due to the absence of the necessary primary data. The intended structure of the article was to include:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: A detailed analysis of ¹H and ¹³C NMR chemical shifts and coupling patterns, along with two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for complete atomic assignment.
Mass Spectrometry (MS): Determination of accurate molecular weight and elemental composition through High-Resolution Mass Spectrometry (HRMS), and structural fragment identification via Tandem Mass Spectrometry (MS/MS).
Vibrational Spectroscopy: An examination of Infrared (IR) and Raman spectra to identify characteristic vibrational modes within the molecule.
Without access to peer-reviewed studies or spectral databases containing this specific information, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further experimental research and publication of the findings for this compound are needed before a comprehensive spectroscopic analysis can be compiled.
Advanced Spectroscopic Characterization and Structural Elucidation
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
While spectroscopic methods provide strong evidence for molecular structure, single-crystal X-ray diffraction (SCXRD) is the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govmdpi.com This technique is essential for confirming connectivity, stereochemistry, and for analyzing intermolecular interactions that govern the crystal packing. nih.govmdpi.com
The process involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. creative-biostructure.com By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell can be constructed. From this map, the precise coordinates of each atom can be determined. creative-biostructure.com
For a molecule like 8-Bromo-4-chloro-2,7-dimethylquinazoline, an SCXRD analysis would provide a wealth of definitive structural data, including:
Bond Lengths: The precise distances between all bonded atoms (e.g., C-C, C-N, C-Cl, C-Br).
Bond Angles: The angles between adjacent bonds, confirming the geometry of the rings and substituents.
Torsional Angles: The dihedral angles that describe the conformation of the molecule and the orientation of its substituents.
Planarity: Confirmation of the planarity of the quinazoline (B50416) ring system.
Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, revealing any significant intermolecular interactions such as π–π stacking or halogen bonding.
Although a search of publicly available databases did not yield a specific crystal structure for this compound, the SCXRD technique remains the gold standard for its definitive solid-state characterization. tandfonline.commdpi.comnih.gov The data obtained from such an analysis would be crucial for validating theoretical calculations and for understanding the molecule's solid-state properties.
Computational Chemistry and Theoretical Investigations of 8 Bromo 4 Chloro 2,7 Dimethylquinazoline
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 8-Bromo-4-chloro-2,7-dimethylquinazoline. These calculations provide a theoretical framework for understanding its geometry, molecular orbitals, and reactivity.
Below is a representative table of optimized geometric parameters for a substituted quinazoline (B50416) derivative, illustrating typical bond lengths and angles.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Br | 1.89 | N1-C2-N3 | 125.8 |
| C-Cl | 1.74 | C2-N3-C4 | 115.2 |
| C-N | 1.32 - 1.38 | N3-C4-C4a | 123.5 |
| C-C (aromatic) | 1.39 - 1.42 | C4-C4a-C8a | 118.9 |
| C-H | 1.08 | C5-C6-C7 | 120.1 |
| C-CH3 | 1.51 | C6-C7-C8 | 121.0 |
Note: These values are illustrative and represent typical parameters for substituted quinazoline derivatives.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
For substituted quinazolines, the distribution of HOMO and LUMO is typically spread across the quinazoline ring system. The presence of electron-withdrawing groups like bromine and chlorine, and electron-donating methyl groups, significantly influences the energies of these orbitals.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.58 |
| LUMO | -1.75 |
| Energy Gap (ΔE) | 4.83 |
Note: These energy values are representative for a substituted quinazoline derivative and can vary based on the specific substitution pattern and computational method.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are favorable for nucleophilic attack. Green and yellow areas denote regions of neutral potential.
In this compound, the nitrogen atoms of the quinazoline ring and the regions around the halogen atoms are typically characterized by negative potential, making them potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring often exhibit positive potential.
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies with experimental spectroscopic data, the accuracy of the optimized geometry can be confirmed. These calculations also aid in the assignment of specific vibrational modes to the observed spectral bands.
The following table presents a selection of calculated vibrational frequencies for a substituted quinazoline and their corresponding assignments.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| C-H stretch (methyl) | 2980 - 2920 |
| C=N stretch | 1620 - 1580 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-Cl stretch | 850 - 750 |
| C-Br stretch | 650 - 550 |
Note: These frequencies are illustrative and are typically scaled by a factor to correct for anharmonicity and other computational approximations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, molecular docking studies can elucidate its potential interactions with various biological targets, such as kinases or other enzymes implicated in disease.
The docking process involves placing the ligand in the active site of the protein and calculating a docking score, which estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed. For instance, the nitrogen atoms of the quinazoline ring can act as hydrogen bond acceptors, while the aromatic rings can participate in pi-pi stacking interactions with aromatic amino acid residues in the active site.
Molecular dynamics (MD) simulations can further investigate the stability of the ligand-protein complex over time. These simulations provide insights into the dynamic behavior of the complex and can help to refine the binding mode predicted by molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, the biological activity of new, untested compounds can be predicted based on their structural features, known as molecular descriptors. nih.gov
For a series of quinazoline derivatives, a QSAR model can be developed to predict their activity against a specific biological target. nih.gov The process involves calculating a wide range of molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov Such models can guide the design of new quinazoline derivatives with improved potency and selectivity. frontiersin.org
Computational Investigations into this compound Remain a Field for Future Exploration
Despite the significant interest in the diverse pharmacological and chemical properties of quinazoline derivatives, specific computational chemistry and theoretical investigations into the reactivity and reaction mechanisms of this compound are not yet available in published scientific literature.
While extensive computational studies, particularly using Density Functional Theory (DFT), have been conducted on a wide array of quinazoline derivatives to elucidate their electronic structures, reactivity, and potential as therapeutic agents, a dedicated theoretical examination of this compound has not been reported.
Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes. For quinazoline systems, theoretical studies have been instrumental in understanding their behavior in various chemical transformations. For instance, DFT calculations are frequently employed to determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of a molecule's kinetic stability and chemical reactivity.
Furthermore, computational models are used to calculate various reactivity indices, including electronegativity, chemical hardness and softness, and electrophilicity indices. These parameters provide a quantitative basis for predicting how a molecule will interact with other reagents.
In the context of substituted quinazolines, theoretical investigations have also shed light on reaction mechanisms, particularly for nucleophilic aromatic substitution (SNAr) reactions. For example, studies on 2,4-dichloroquinazolines have computationally demonstrated that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This regioselectivity is explained by calculating the activation energies for the formation of intermediates, which consistently show a lower energy barrier for substitution at the C4 position. Such theoretical findings are often in excellent agreement with experimental observations.
Given the substitution pattern of this compound, which includes electron-withdrawing bromo and chloro groups and electron-donating methyl groups, a dedicated computational study would be invaluable. It would provide detailed insights into how these substituents modulate the electron distribution within the quinazoline core and, consequently, influence its reactivity towards various reagents. Such a study would likely involve the calculation of electrostatic potential maps to visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.
Although no specific data tables or detailed research findings for this compound can be presented at this time due to the absence of relevant studies, the established methodologies in computational chemistry provide a clear framework for future research in this area. The insights gained from such theoretical work would be highly beneficial for the rational design of novel synthetic routes and the development of new quinazoline-based compounds with tailored properties.
Mechanistic Insights into Biological Activities of Quinazoline Derivatives and Potential Applications
Mechanisms of Action at the Molecular and Cellular Level (General Quinazoline (B50416) Scaffold)
Quinazoline derivatives exert their biological effects through diverse and complex mechanisms at the molecular and cellular levels. These mechanisms often involve interactions with key enzymes, modulation of critical cellular pathways, and engagement with specific receptors, leading to a broad spectrum of therapeutic possibilities.
Enzyme Inhibition Profiles (e.g., Tyrosine Kinases, PARP, HPPD, Cholinesterases)
A primary mechanism through which quinazoline derivatives exhibit their pharmacological effects is the inhibition of various enzymes crucial for cellular function and disease progression.
Tyrosine Kinases (TKs): Many quinazoline derivatives are recognized as potent inhibitors of tyrosine kinases, which are critical enzymes in cellular signaling pathways that control cell growth and differentiation. mdpi.com Dysregulation of TKs is a hallmark of many cancers. mdpi.com Compounds like gefitinib, erlotinib, and lapatinib (B449) are 4-amino quinazoline derivatives that function as small molecule tyrosine kinase inhibitors. mdpi.comnih.gov They typically bind reversibly to the ATP-binding site of the epidermal growth factor receptor (EGFR), a member of the receptor tyrosine kinase family, thereby inhibiting its activity. mdpi.comnih.gov Vandetanib, another 4-anilinoquinazoline (B1210976) derivative, is a potent inhibitor of both Vascular Endothelial Growth Factor Receptor (VEGFR) and EGFR. nih.gov The versatility of the quinazoline scaffold allows for the development of multi-tyrosine kinase inhibitors that can target several kinases simultaneously, offering a broader therapeutic window. nih.gov
Poly(ADP-ribose) Polymerase (PARP): PARP is a family of enzymes involved in DNA repair. nih.gov Inhibiting PARP, particularly in cancers with existing DNA repair defects (like those with BRCA mutations), can lead to synthetic lethality and cancer cell death. Quinazoline-4-one and quinazoline-2,4-dione scaffolds have been identified as effective PARP inhibitors. nih.govnih.gov These derivatives are designed to mimic the nicotinamide (B372718) portion of the NAD+ substrate, binding to the enzyme's active site and preventing the synthesis of poly(ADP-ribose), which is essential for recruiting other DNA repair proteins. nih.gov For instance, novel quinazolinone-based derivatives have been synthesized that show appreciable inhibitory activity against PARP-1, with some compounds demonstrating potency comparable to the established PARP inhibitor Olaparib. researchgate.net
Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) is a key therapeutic strategy. This inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Quinazoline derivatives have been explored as potential cholinesterase inhibitors. nih.gov Virtual screening and docking studies have shown that novel quinazolinone scaffolds can be well-accommodated in the active site of AChE, indicating their potential as therapeutic agents for Alzheimer's disease. researchgate.net
Below is a table summarizing examples of quinazoline derivatives and their enzyme inhibition profiles.
Table 1: Enzyme Inhibition by Quinazoline Derivatives| Enzyme Target | Example Quinazoline Derivative | Mechanism/Effect | Therapeutic Area | References |
|---|---|---|---|---|
| Tyrosine Kinases (EGFR, VEGFR) | Gefitinib, Erlotinib, Vandetanib | Reversible binding to ATP-binding site, inhibiting kinase activity. | Cancer | mdpi.comnih.gov |
| PARP-1 | Quinazolinone-based derivatives | Competitive inhibition at the NAD+ binding site, disrupting DNA repair. | Cancer | nih.govresearchgate.net |
| Cholinesterases (AChE) | Novel quinazolinone scaffolds | Binding to the active site of the enzyme, increasing acetylcholine levels. | Alzheimer's Disease | nih.govresearchgate.net |
Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest, Inhibition of Migration/Invasion, Angiogenesis Suppression)
Quinazoline derivatives can profoundly influence cell fate by modulating fundamental cellular pathways.
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many quinazoline derivatives have been shown to induce apoptosis in cancer cells. For example, some derivatives activate caspases, which are the primary executioners of apoptosis. jofamericanscience.org The process can be triggered through the mitochondrial (intrinsic) pathway, which involves the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from mitochondria, and the activation of caspase-9 and caspase-3. nih.govscispace.com One study showed that a novel quinazoline derivative induced apoptosis in human gastric cancer cells by disrupting the mitochondrial membrane potential and activating the caspase cascade. scispace.com
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell division is a defining feature of cancer. Quinazoline derivatives can halt this process by inducing cell cycle arrest at various checkpoints (e.g., G0/G1, G1/S, or G2/M). mdpi.commdpi.com This arrest prevents the cell from progressing to the next phase of division, ultimately inhibiting proliferation. For instance, some derivatives cause G2/M phase arrest by affecting key regulators like CDK1. scispace.commdpi.com Others have been shown to induce G0/G1 arrest, a mechanism similar to that of the EGFR inhibitor erlotinib. mdpi.com The specific phase of arrest can depend on the derivative and the cancer cell type. nih.govmdpi.com
Angiogenesis Suppression: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Quinazoline-based multi-tyrosine kinase inhibitors have demonstrated antiangiogenic properties. nih.gov By inhibiting kinases like VEGFR, these compounds can block the signaling pathways that stimulate the growth of new blood vessels, thereby starving the tumor of essential nutrients and oxygen. nih.gov
Receptor Agonism/Antagonism (e.g., A2A adenosine (B11128) receptor, MCH-R1)
Quinazolines can also act as ligands for various cell surface receptors, either activating (agonism) or blocking (antagonism) them.
A2A Adenosine Receptor Antagonism: The A2A adenosine receptor (A2AR) is a G protein-coupled receptor that has emerged as a therapeutic target for neurodegenerative diseases and cancer. nih.govnih.gov The 2-aminoquinazoline (B112073) scaffold has been identified as a promising framework for designing new A2AR antagonists. nih.govnih.gov These compounds bind to the receptor with high affinity, blocking the signaling cascade that is normally initiated by the endogenous agonist, adenosine. researchgate.net This antagonism can counteract neuroinflammation, a common feature in neurodegenerative disorders. mdpi.com For example, the derivative 6-bromo-4-(furan-2-yl)quinazolin-2-amine has a high affinity for the human A2AR, and its co-crystallization with the receptor has revealed key interactions, such as hydrogen bonds and π-stacking, that are crucial for its binding. nih.gov
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism: MCH-R1 is a receptor involved in the regulation of food consumption and energy homeostasis, making it a potential target for anti-obesity drugs. mdpi.com A series of quinoline (B57606) and quinazoline derivatives have been investigated as MCH-R1 antagonists. In silico studies combining 3D-QSAR, docking, and molecular dynamics have been used to understand the binding modes of these antagonists and to facilitate the design of novel, more potent compounds. mdpi.com
Inhibition of Protein Aggregation (e.g., β-amyloid, Tau protein)
The aggregation of specific proteins is a pathological hallmark of several neurodegenerative diseases, most notably Alzheimer's disease.
β-amyloid and Tau Protein: Alzheimer's disease is characterized by the extracellular deposition of β-amyloid (Aβ) peptides into plaques and the intracellular aggregation of hyperphosphorylated Tau protein into neurofibrillary tangles. nih.gov Quinazoline derivatives have shown potential in targeting these pathological processes. nih.gov They have been reported to function as inhibitors of both β-amyloid and Tau protein aggregation. nih.gov Some quinazolin-4-one derivatives designed as selective HDAC6 inhibitors were also found to decrease zinc-mediated β-amyloid aggregation in vitro. acs.org Similarly, molecules from the related quinoline family have been shown to interact specifically with oligomeric forms of Tau, inhibiting their assembly into filaments. nih.govgoogle.com
Investigational Biological Activity Areas (Based on Quinazoline Scaffold Research)
Beyond the well-established anticancer and neuroprotective roles, the quinazoline scaffold is being actively investigated for other therapeutic applications, particularly in the realm of infectious diseases.
Antimicrobial Activity Mechanisms (Antibacterial, Antifungal)
The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents, and quinazoline derivatives have shown promising potential in this area. eurekaselect.comrphsonline.com
Antibacterial Activity: Quinazoline and quinazolinone compounds have demonstrated activity against a range of bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). eurekaselect.comeco-vector.com The mechanisms of antibacterial action are varied. One proposed mechanism, suggested by the structural similarity to fluoroquinolones, is the inhibition of DNA gyrase (Topoisomerase II), an enzyme essential for bacterial DNA replication. nih.gov Another key mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. acs.org Specifically, certain 4(3H)-quinazolinones have been shown to inhibit PBP1 and PBP2a in MRSA. acs.org Some derivatives can also increase the hydrophobicity of the molecule, allowing for better solubility and penetration into the bacterial cell membrane. eco-vector.com
Antifungal Activity: Quinazoline derivatives have also been evaluated for their antifungal properties against various pathogenic fungi, including plant pathogens that cause significant economic losses in agriculture. orientjchem.orgmdpi.comresearchgate.net One specific mechanism of action identified is the targeting of RNA tertiary structures. Novel quinazoline compounds have been found to inhibit the splicing of fungal group II introns, which are essential for the expression of critical mitochondrial genes, leading to potent antifungal activity against yeasts. acs.org Other studies suggest that these compounds may disrupt the fungal cell membrane, leading to increased permeability and the release of cellular contents. acs.org
Table 2: Investigational Antimicrobial Mechanisms of Quinazoline Derivatives
| Activity | Pathogen Example | Proposed Mechanism of Action | References |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus (MRSA) | Inhibition of Penicillin-Binding Proteins (PBP1, PBP2a). | acs.org |
| Escherichia coli | Inhibition of DNA gyrase (Topoisomerase II). | nih.gov | |
| Antifungal | Candida parapsilosis | Inhibition of fungal group II intron splicing. | acs.org |
| Botrytis cinerea | Disruption of cell membrane morphology and permeability. | acs.org |
Anticancer Activity Mechanisms
Quinazoline derivatives are a well-established class of anticancer agents, with several compounds approved for clinical use. Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation and survival. nih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition (TKI): A primary mechanism for the anticancer activity of many quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family. nih.gov EGFR plays a crucial role in regulating cell growth, proliferation, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Quinazoline-based EGFR inhibitors act as ATP-competitive antagonists. They bind to the ATP-binding pocket within the kinase domain of the receptor, preventing the phosphorylation and activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, thereby inhibiting tumor growth. nih.gov
While direct EGFR inhibition by 8-Bromo-4-chloro-2,7-dimethylquinazoline has not been specifically documented, related 6-bromo quinazolinone derivatives have shown significant cytotoxic activity against cancer cell lines like MCF-7 (breast cancer), with some compounds demonstrating higher potency than the established EGFR inhibitor, Erlotinib. nih.gov
Microtubule Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division. mdpi.com Disruption of microtubule dynamics is a proven strategy for cancer therapy. mdpi.com Certain quinazoline derivatives have been identified as inhibitors of tubulin polymerization. These compounds bind to tubulin, the protein subunit of microtubules, and prevent its assembly into functional microtubules. This disruption of the mitotic spindle leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death). mdpi.com For instance, 2-styrylquinazolin-4(3H)-ones have been reported to exert their anticancer effects through this mechanism. mdpi.com
Structure Activity Relationship Sar Studies for 8 Bromo 4 Chloro 2,7 Dimethylquinazoline Analogues
Impact of Halogen Substituents on Biological Activity and Receptor Binding Affinity
Halogen atoms are frequently incorporated into drug molecules to modulate their physicochemical properties and biological activity. In the context of 8-Bromo-4-chloro-2,7-dimethylquinazoline analogues, the bromine at the C-8 position and the chlorine at the C-4 position play distinct and crucial roles.
Role of Bromine at C-8
The placement of a bromine atom at the C-8 position of the quinazoline (B50416) ring can significantly influence the compound's interaction with its biological target. SAR studies have shown that the C-8 position is an important site for pharmacological activity. ijpca.orgresearchgate.net The presence of a phenyl ring at this position has been associated with improved anti-cancer potency. nih.gov
The introduction of a bulky and lipophilic group like bromine can enhance binding affinity through several mechanisms:
Hydrophobic Interactions: The bromine atom can occupy a hydrophobic pocket within the receptor's binding site, leading to a more stable drug-receptor complex.
The table below illustrates the effect of C-8 substitution on the biological activity of quinazoline analogues from various studies.
Table 1: Effect of C-8 Substitution on Biological Activity
| Compound Series | C-8 Substituent | Observed Biological Effect | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]quinazolinones | -CH3 | Active against various targets | mdpi.com |
| General Quinazolines | -Phenyl | Improved anti-cancer potency | nih.gov |
Role of Chlorine at C-4
The chlorine atom at the C-4 position is a common feature in many bioactive quinazoline derivatives and serves multiple purposes in drug design. Its presence is often a critical pharmacophoric element for potent activity, particularly in kinase inhibitors. ekb.eg
Key roles of the C-4 chlorine include:
Reactive Handle for Synthesis: The 4-chloro group is an excellent leaving group, facilitating the synthesis of a wide array of 4-substituted quinazoline analogues. This allows for the introduction of various amine-containing side chains to explore the SAR and optimize properties like potency and selectivity.
Direct Receptor Interaction: In many cases, the 4-position of the quinazoline ring is directed towards the solvent-exposed region of a binding pocket. However, the chlorine itself can engage in specific interactions. For instance, in epidermal growth factor receptor (EGFR) inhibitors, the 4-anilinoquinazoline (B1210976) moiety is a necessary pharmacophoric group for activity. ekb.eg
Modulation of Lipophilicity: The addition of a chlorine atom increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and reach its intracellular target. nih.gov
Influence of Methyl Groups on Biological Activity and Metabolic Stability
Significance of the C-2 Methyl Group
The C-2 position of the quinazoline ring is another key site for modification. ijpca.orgresearchgate.net A methyl group at this position can:
Enhance Metabolic Stability: The C-2 methyl group can shield the quinazoline core from metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many drugs. nih.govacs.org This can lead to a longer half-life and improved bioavailability.
Steric Influence on Binding: The methyl group can provide a steric constraint that orients other parts of the molecule for optimal interaction with the target receptor.
Increased Reactivity: In some 4(3H)-quinazolinones, a methyl group at the C-2 position can increase the reactivity of the molecule due to tautomeric effects. ijpca.orgresearchgate.net
Significance of the C-7 Methyl Group
Substitution at the C-7 position of the quinazoline ring is also a common strategy for optimizing biological activity. A methyl group at this position can:
Improve Receptor Affinity: In studies of A2A adenosine (B11128) receptor antagonists, a C-7 methyl-substituted compound exhibited a significantly higher affinity compared to its C-6 counterpart and the parent compound. nih.gov This highlights the importance of small hydrophobic motifs at this position for interacting with hydrophobic pockets in the receptor. nih.gov
Fine-tune Physicochemical Properties: The addition of a methyl group at C-7 can subtly alter the molecule's solubility and lipophilicity, which can be crucial for achieving the desired pharmacokinetic profile.
The following table summarizes the impact of methyl group substitution on the binding affinity of quinazoline-based A2A adenosine receptor antagonists.
Table 2: Influence of Methyl Group Position on A2A Receptor Binding Affinity
| Compound | Position of Methyl Group | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Reference Compound 1 | - | 23 | nih.gov |
| 5c | C-6 | 45 | nih.gov |
| 5m | C-7 | 5 | nih.gov |
Pharmacophore Elucidation and Optimization Strategies for Substituted Quinazolines
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. worldscientific.comnih.gov For quinazoline derivatives, several key pharmacophoric features have been identified, which guide the optimization of these compounds. gsconlinepress.com
Common pharmacophoric elements for various quinazoline-based inhibitors include:
A Hydrogen Bond Acceptor: Often one of the nitrogen atoms in the quinazoline ring.
A Hydrophobic Group: Can be provided by the fused benzene (B151609) ring or substituents.
A Positively Charged Ionizable Group.
An Aromatic Ring. worldscientific.com
Optimization strategies for substituted quinazolines focus on modifying the core structure to enhance potency, selectivity, and drug-like properties. mdpi.comnih.gov These strategies often involve:
Molecular Hybridization: Combining the quinazoline scaffold with other known pharmacophores to create hybrid molecules with improved or dual activities. nih.govnih.gov
Structure-Based Drug Design: Utilizing the crystal structure of the target protein to design molecules that fit optimally into the binding site.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of a series of compounds with their biological activity to predict the activity of new analogues. nih.govunar.ac.id
Through these iterative design and optimization cycles, medicinal chemists can fine-tune the properties of quinazoline-based compounds to develop novel and effective therapeutic agents.
Information regarding the chemical compound “this compound” is not available in publicly accessible scientific literature and research databases.
The scientific community has extensively studied the broader class of quinazoline derivatives for their potential therapeutic applications, with numerous publications detailing their synthesis, biological activities, and interactions with various receptors. However, the specific substitution pattern of this compound does not appear in the currently available body of scientific literature.
Consequently, it is not possible to provide an article on the "" with a focus on "Spatial and Electronic Requirements for Receptor Interaction and Efficacy" as requested, due to the absence of foundational research on this specific molecule.
Future Directions and Emerging Research Avenues for 8 Bromo 4 Chloro 2,7 Dimethylquinazoline
Rational Design of Next-Generation Quinazoline-Based Compounds
The rational design of next-generation compounds based on the 8-Bromo-4-chloro-2,7-dimethylquinazoline scaffold will likely focus on systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the introduction of various substituents to probe interactions with biological targets. nih.govacs.org
Key strategies in the rational design of analogs may include:
Modification of the 2- and 4-positions: These positions on the quinazoline (B50416) ring are crucial for interaction with many biological targets. For instance, the 4-anilino substitution is a common feature in tyrosine kinase inhibitors. nih.gov Exploring a variety of substituents at these positions could lead to compounds with enhanced and selective inhibitory activities.
Bioisosteric replacement: Replacing the bromine and chlorine atoms with other functional groups of similar size and electronic properties can fine-tune the compound's activity and reduce potential toxicity.
Introduction of flexible side chains: Adding flexible chains at various positions can allow for optimal interaction with the binding pockets of target proteins.
A hypothetical design strategy for next-generation compounds is outlined in the table below.
| Position of Modification | Proposed Substituent | Rationale |
| 2-position | Substituted anilines | To enhance kinase inhibitory activity. |
| 4-position | Amino- and alkoxy- groups | To modulate solubility and target interaction. |
| 7-position (methyl group) | Trifluoromethyl group | To increase metabolic stability. |
| 8-position (bromo group) | Phenyl or other aryl groups | To explore new binding interactions. |
Exploration of Novel Biological Targets and Therapeutic Areas
While the primary therapeutic area for many quinazoline derivatives has been oncology, the unique substitution pattern of this compound may confer activity against a range of other biological targets.
Potential novel therapeutic areas to be explored include:
Antimicrobial Agents: Quinazoline derivatives have shown promise as antibacterial and antifungal agents. The specific halogen and methyl substitutions on the target compound could enhance its activity against various microbial strains. researchgate.net
Antiviral Agents: Certain quinazoline hybrids have demonstrated potent antiviral activity. mdpi.com Investigating the efficacy of this compound and its derivatives against a panel of viruses could unveil new therapeutic opportunities.
Central Nervous System (CNS) Disorders: The quinazoline scaffold is present in drugs targeting the CNS. The lipophilicity imparted by the halogen and methyl groups may facilitate blood-brain barrier penetration, making it a candidate for treating neurological disorders.
Anti-inflammatory Agents: Quinazoline derivatives have been explored for their anti-inflammatory properties. The target compound could be evaluated for its ability to modulate inflammatory pathways. mdpi.com
Integration of Advanced Computational Methods in Drug Discovery Pipelines
Advanced computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the prediction of their biological activities. researchgate.net
For this compound, computational approaches can be employed to:
Molecular Docking: To predict the binding modes and affinities of the compound and its virtual derivatives with various biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate the structural features of quinazoline derivatives with their biological activities. researchgate.net
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to a target protein, providing insights into the stability of the complex. nih.gov
ADMET Prediction: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new analogs, helping to prioritize compounds with favorable drug-like properties. nih.gov
A summary of computational tools and their potential applications is provided below.
| Computational Method | Application in Drug Discovery |
| Molecular Docking | Prediction of binding affinity and orientation at the active site of a target protein. |
| 3D-QSAR | Elucidation of the relationship between the three-dimensional structure of a molecule and its biological activity. |
| Molecular Dynamics | Simulation of the movement of atoms and molecules to understand the physical basis of biological processes. |
| Pharmacophore Modeling | Identification of the essential structural features required for biological activity. |
Synthetic Method Development for Sustainable and Efficient Production
The development of sustainable and efficient synthetic methods is crucial for the environmentally friendly and cost-effective production of this compound and its derivatives. Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing. researchgate.netnih.govnih.gov
Future research in this area could focus on:
Catalytic Methods: Employing earth-abundant metal catalysts or organocatalysts to replace stoichiometric reagents, thereby reducing waste. nih.govresearchgate.net
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel to improve efficiency and reduce solvent usage. nih.gov
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields.
Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient synthesis.
Hybridization and Conjugation Strategies for Enhanced Pharmacological Profiles
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach to develop drugs with improved efficacy and novel mechanisms of action. nih.govnih.govresearchgate.net
For this compound, hybridization strategies could involve:
Coupling with other Heterocycles: Linking the quinazoline core to other bioactive heterocyclic scaffolds, such as triazoles, pyrazoles, or indoles, to create hybrid molecules with dual or synergistic activities. mdpi.com
Conjugation to Targeting Moieties: Attaching the quinazoline derivative to molecules that can selectively target specific cells or tissues, such as antibodies or peptides, to enhance its therapeutic index and reduce off-target effects.
Formation of Prodrugs: Modifying the compound to create a prodrug that is inactive until it reaches the target site, where it is then converted to the active form.
The following table lists potential pharmacophores for hybridization with the this compound scaffold.
| Pharmacophore | Potential Therapeutic Benefit |
| Triazole | Enhanced anticancer and antimicrobial activity. mdpi.com |
| Sulfonamide | Improved antibacterial properties. nih.gov |
| Chalcone | Potential for dual anti-inflammatory and anticancer effects. |
| Amino Acid | Increased cell permeability and targeted delivery. |
Q & A
Basic: What are the optimal synthetic routes for 8-Bromo-4-chloro-2,7-dimethylquinazoline, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves halogenation and cyclization of precursor quinazoline derivatives. Key steps include:
- Multi-step halogenation : Sequential introduction of bromine and chlorine substituents under controlled temperatures (e.g., 60–80°C) to avoid over-halogenation .
- Solvent optimization : Polar aprotic solvents like DMSO enhance reactant solubility and reaction rates, while reducing side reactions .
- Reaction time monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and adjust reflux duration (e.g., 12–18 hours) . Post-synthesis, crystallization with water-ethanol mixtures improves purity (65–75% yield) .
Advanced: How can conflicting data from NMR and HPLC analyses be reconciled when characterizing this compound?
Discrepancies often arise from residual solvents or isomeric impurities. Methodological resolution includes:
- Cross-validation : Combine H/C NMR (to identify positional isomers) with HPLC-MS (to detect low-abundance impurities) .
- Deuterated solvent calibration : Ensure NMR peaks are solvent-referenced to avoid misassignment of methyl or halogen signals .
- Gradient elution optimization : Adjust HPLC mobile phase polarity to separate co-eluting species, particularly brominated byproducts .
Basic: What structural features of this compound are confirmed by spectroscopic data?
Key structural insights:
- Halogen positioning : H NMR coupling constants and NOESY correlations confirm bromine at C8 and chlorine at C4 .
- Methyl group orientation : IR spectroscopy identifies C-H stretching frequencies (2850–2950 cm) for the 2,7-dimethyl groups .
- Molecular formula validation : High-resolution mass spectrometry (HRMS) matches the theoretical mass (CHBrClN) within 2 ppm error .
Advanced: What strategies resolve contradictory biological activity results in enzyme inhibition assays?
Contradictions may stem from assay conditions or target specificity. Mitigation approaches:
- Kinetic profiling : Use time-dependent inhibition assays to distinguish reversible vs. irreversible binding modes .
- Cellular context validation : Compare in vitro kinase inhibition (IC) with cell-based viability assays (e.g., MTT) to account for membrane permeability .
- Control for off-target effects : Include structurally analogous negative controls (e.g., 4-chloro-2,7-dimethylquinazoline) to isolate bromine-specific activity .
Basic: Which purification techniques effectively isolate this compound?
- Recrystallization : Use water-ethanol (1:3 v/v) to precipitate high-purity crystals after column chromatography .
- Flash chromatography : Employ silica gel with hexane:ethyl acetate (4:1) gradients to separate halogenated byproducts .
Advanced: How do halogen substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
- Electron-withdrawing effects : Bromine at C8 deactivates the quinazoline ring, directing nucleophiles to C4 (para to chlorine) .
- Steric hindrance : 2,7-Dimethyl groups reduce NAS efficiency at adjacent positions; use bulky nucleophiles (e.g., tert-butylamine) to favor C4 substitution .
Basic: What protocols ensure purity assessment of synthesized batches?
- TLC : Monitor reaction progress using silica plates and UV visualization (R = 0.5 in chloroform:methanol 9:1) .
- HPLC : Achieve >98% purity with a C18 column and acetonitrile:water (70:30) mobile phase at 254 nm .
Advanced: What computational methods predict binding affinity to kinase targets?
- Molecular docking : Use AutoDock Vina with crystal structures of EGFR or VEGFR2 kinases to model halogen interactions .
- MD simulations : Analyze binding stability via RMSD plots over 100 ns trajectories, focusing on bromine’s hydrophobic contacts .
Basic: How do methyl groups at C2 and C7 affect chemical reactivity?
- Steric shielding : 2-Methyl groups hinder electrophilic substitution at C1 and C3, while 7-methyl groups stabilize intermediates via hyperconjugation .
Advanced: How is the mechanism of action validated in cellular models?
- siRNA knockdown : Silence putative targets (e.g., PI3K) to confirm loss of compound efficacy in proliferation assays .
- Metabolic profiling : Use C-glucose tracing to link kinase inhibition to glycolytic pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
